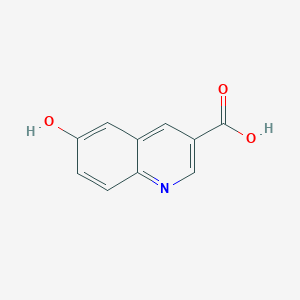

6-Hydroxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-1-2-9-6(4-8)3-7(5-11-9)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIIDYYKVMNMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730542 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137826-05-1 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-Hydroxyquinoline-3-carboxylic acid synthesis mechanism"

An In-Depth Technical Guide to the Synthesis of 6-Hydroxyquinoline-3-carboxylic Acid

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Specifically, quinoline-3-carboxylic acids and their hydroxy-substituted derivatives are of paramount importance. These compounds are key intermediates and foundational structures for various therapeutic agents, including antibacterial drugs like oxolinic acid and rosoxacin.[2] The strategic placement of a hydroxyl group at the C-6 position and a carboxylic acid at the C-3 position creates a molecule with specific electronic and hydrogen-bonding properties, making it a valuable target for drug development professionals and a subject of interest for synthetic chemists.

This guide provides an in-depth exploration of the primary synthetic mechanism for this compound, focusing on the causality behind experimental choices to ensure both scientific accuracy and practical applicability for researchers in the field.

Primary Synthetic Pathway: The Gould-Jacobs Reaction

The most direct and widely employed method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction.[3][4][5] First reported in 1939, this versatile reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4] To achieve the desired 6-hydroxy substitution, the reaction is initiated with a correspondingly substituted aniline, in this case, 4-aminophenol.

The overall transformation can be summarized as the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM), which proceeds through a series of steps including condensation, thermal cyclization, and saponification to yield the target quinoline derivative.[3]

Mechanistic Breakdown

The Gould-Jacobs reaction is a multi-step process, with each stage governed by distinct chemical principles. Understanding the causality behind each step is critical for optimizing reaction conditions and achieving high yields.

Step 1: Nucleophilic Condensation

The synthesis begins with the nucleophilic attack of the aniline's amino group (4-aminophenol) on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[3][4]

-

Expert Insight: The choice of DEEM is strategic. The ethoxy group acts as a good leaving group, and the two ester functionalities activate the double bond for nucleophilic attack. This initial condensation is typically performed at moderate temperatures (100-130 °C) and can often be monitored by the distillation of ethanol from the reaction mixture.[4]

Step 2: Thermal Electrocyclization

This is the key ring-forming step and the most energetically demanding part of the synthesis. The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization upon heating to high temperatures (typically above 250 °C).[4] This intramolecular reaction forms the quinoline ring system.

-

Expert Insight: The high thermal energy required for this step is a significant practical challenge. The reaction is often carried out in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures uniformly and prevent decomposition.[6] The high activation energy barrier is necessary to overcome the rotational barrier and achieve the correct conformation for the concerted pericyclic reaction to occur. The regioselectivity of this cyclization is generally controlled by both steric and electronic factors of the starting aniline.[6]

Step 3: Saponification

Following the successful cyclization, the resulting ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is hydrolyzed. This is a standard ester hydrolysis (saponification) typically carried out by heating the intermediate with an aqueous base, such as sodium hydroxide.

-

Expert Insight: The hydrolysis step converts the ester group at the C-3 position into a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate and the C-4 oxo group (which is in equilibrium with its enol form), causing the final 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid product to precipitate from the solution.[4] The product exists predominantly in the 4-oxo tautomeric form rather than the 4-hydroxy form.[3][7]

The complete mechanistic pathway is illustrated in the diagram below.

Caption: The Gould-Jacobs reaction pathway for this compound.

Experimental Protocols

A self-validating protocol is essential for reproducible results. Below are two field-proven methodologies for the Gould-Jacobs synthesis.

Protocol 1: Classical Thermal Synthesis

This method utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[4]

Step 1: Condensation

-

In a round-bottom flask equipped with a distillation apparatus, combine 4-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by observing the collection of ethanol in the distillation receiver.

-

Once the theoretical amount of ethanol is collected, remove any remaining volatile components under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

Step 2: Thermal Cyclization

-

Add a high-boiling solvent (e.g., diphenyl ether) to the crude intermediate in the flask.

-

Heat the mixture to a vigorous reflux (approx. 250-260 °C) for 15-30 minutes.

-

Cool the reaction mixture to below 100 °C and add petroleum ether or hexane to precipitate the crude cyclized product.

-

Collect the solid by filtration and wash with a non-polar solvent to remove the residual high-boiling solvent.

Step 3: Saponification and Isolation

-

Suspend the crude cyclized ester in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (can be monitored by TLC).

-

Cool the reaction mixture and filter if necessary to remove any insoluble impurities.

-

Acidify the clear filtrate with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the final product.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Modern adaptations using microwave irradiation can dramatically reduce reaction times and improve yields by facilitating efficient and rapid heating.[4]

Step 1: Reaction Setup

-

In a 10 mL microwave vial, add 4-aminophenol (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq, e.g., 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[4]

-

Seal the vial with a cap.

Step 2: Microwave Irradiation

-

Place the sealed vial in a microwave reactor.

-

Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a short period (e.g., 5-15 minutes). The optimal conditions must be determined empirically.

Step 3: Isolation and Saponification

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the product ester should form.

-

Filter the solid product and wash it with a cold solvent like acetonitrile.

-

Proceed with the saponification and acidification steps as described in Protocol 1 (Step 3) to obtain the final carboxylic acid.

Data Presentation: Comparison of Methodologies

The choice between classical and microwave-assisted synthesis depends on available equipment and desired throughput.

| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis |

| Heating Method | Oil bath / heating mantle with high-boiling solvent | Direct microwave irradiation |

| Reaction Time | Several hours | 5 - 30 minutes |

| Temperature | ~250 °C | 250 - 300 °C |

| Solvent | High-boiling inert solvent (e.g., Diphenyl ether) | Often neat or excess reagent (DEEM) as solvent |

| Typical Yields | Moderate to good (can be variable) | Often higher and more reproducible (e.g., ~47% reported for a similar aniline)[4] |

| Primary Advantage | Standard laboratory equipment | Rapid optimization, speed, and often higher yields |

Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis of this compound.

Caption: A generalized workflow for the Gould-Jacobs synthesis of the target molecule.

Conclusion

The Gould-Jacobs reaction remains a cornerstone of quinoline synthesis, offering a reliable and adaptable route to 4-hydroxyquinoline-3-carboxylic acid derivatives. By starting with 4-aminophenol, this method provides direct access to the valuable 6-hydroxy substituted scaffold. While classical thermal methods are effective, modern microwave-assisted protocols offer significant advantages in terms of reaction speed and efficiency. A thorough understanding of the underlying mechanistic principles—from the initial nucleophilic attack to the final high-energy electrocyclization—empowers researchers to troubleshoot and optimize this powerful transformation for applications in drug discovery and materials science.

References

-

Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Friedlander quinoline synthesis. (n.d.). In Química Organica.org. Retrieved January 8, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 8, 2026, from [Link]

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 8, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. Retrieved January 8, 2026, from [Link]

-

Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. (2012). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 8, 2026, from [Link]

-

Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved January 8, 2026, from [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2005). The Journal of Organic Chemistry - ACS Publications. Retrieved January 8, 2026, from [Link]

-

Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Retrieved January 8, 2026, from [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). In Química Organica.org. Retrieved January 8, 2026, from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). PubMed. Retrieved January 8, 2026, from [Link]

-

Conrad-Limpach Reaction. (n.d.). Retrieved January 8, 2026, from [Link]

-

Palladium Complexes Catalysed Telomerisation of Arylamines with Butadiene and Their Cyclisation into Quinoline Derivatives. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Palladium Complexes Catalysed Telomerisation of Arylamines with Butadiene and Their Cyclisation into Quinoline Derivatives. (2022). Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved January 8, 2026, from [Link]

-

Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). In Química Organica.org. Retrieved January 8, 2026, from [Link]

-

Skraup synthesis of Quinoline. (n.d.). CUTM Courseware - Centurion University. Retrieved January 8, 2026, from [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). Retrieved January 8, 2026, from [Link]

-

Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 8, 2026, from [Link]

-

UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018). GCW Gandhi Nagar Jammu. Retrieved January 8, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 8, 2026, from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry - ACS Publications. Retrieved January 8, 2026, from [Link]

-

The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

A Sustainable Access Route to Carbazoles via C–H/C–H Oxidative Functionalization/Cyclization of Arylamines. (n.d.). ACS Sustainable Chemistry & Engineering - ACS Publications. Retrieved January 8, 2026, from [Link]

-

Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. (2015). ResearchGate. Retrieved January 8, 2026, from [Link]

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Hydroxyquinones: Synthesis and Reactivity. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

- 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. (n.d.). Google Patents.

-

6-hydroxy-2,4-quinolinedicarboxylic acid. (2025, May 20). ChemSynthesis. Retrieved January 8, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 8, 2026, from [Link]

-

Hydroxyquinoline Uses, Structure & Synthesis - Lesson. (n.d.). Study.com. Retrieved January 8, 2026, from [Link]

Sources

A Technical Guide to the Synthesis of 6-Hydroxyquinoline-3-carboxylic Acid: A Modified Skraup-Doebner-von Miller Approach

Abstract: This technical guide provides an in-depth exploration of the synthesis of 6-Hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Acknowledging the structural limitations of the classical Skraup reaction for producing 3-substituted quinolines, this document details a robust and chemically sound synthesis protocol based on the closely related Doebner-von Miller reaction. We will dissect the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline the necessary purification and characterization techniques to ensure the integrity of the final product. This guide is designed to furnish researchers with the causal understanding and practical knowledge required to successfully synthesize this valuable molecular scaffold.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, quinolines bearing a carboxylic acid moiety are of paramount importance; this functional group can serve as a critical pharmacophore for target engagement or as a handle for further molecular elaboration. This compound combines the established bioactivity of the quinoline nucleus with a hydroxyl group that can modulate solubility and provide an additional point for hydrogen bonding, and a carboxylic acid at the 3-position, making it a highly valuable building block for drug discovery programs.

While the Skraup reaction is a cornerstone of quinoline synthesis, the classic approach, which employs glycerol, is not suitable for introducing substituents at the C3 position.[3][4] To achieve the desired C3-carboxylic acid functionality, a strategic modification is required. This guide details the use of the Doebner-von Miller reaction, a powerful variant of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds (or precursors that generate them in situ) to construct the quinoline ring system.[5][6] By reacting p-aminophenol with malic acid under strong acid catalysis, we can achieve the target molecule in a process that honors the spirit of the Skraup reaction while delivering the required substitution pattern.

Reaction Principle and Mechanism: The Doebner-von Miller Pathway

The synthesis proceeds via the Doebner-von Miller reaction, which can be considered a modification of the Skraup synthesis.[5][6] The key difference lies in the replacement of glycerol with a precursor that generates the required α,β-unsaturated carbonyl system with the desired functionality. In this case, malic acid serves as the ideal precursor.

The reaction mechanism unfolds through several distinct stages:

-

In-situ Formation of the Electrophile: Under the harsh conditions of hot, concentrated sulfuric acid, malic acid undergoes a complex sequence of dehydration and decarboxylation to generate formylacetic acid, which exists in equilibrium with its enol form. This species serves as the key three-carbon α,β-unsaturated aldehyde equivalent.

-

Michael Addition: The lone pair of the nitrogen atom in the starting material, p-aminophenol, acts as a nucleophile, attacking the β-carbon of the unsaturated system in a classic Michael-type conjugate addition.[5]

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the protonated carbonyl group, leading to the closure of the heterocyclic ring.

-

Dehydration & Oxidation: The cyclized intermediate, a dihydroquinoline derivative, readily loses a molecule of water to form a more stable system. The final, crucial step is the oxidation of this dihydroquinoline intermediate to the fully aromatic this compound.[7] An oxidizing agent, such as nitrobenzene or arsenic acid, is typically included in the reaction mixture to facilitate this transformation.[4]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should perform their own risk assessment and optimization.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| p-Aminophenol | C₆H₇NO | 109.13 | 123-30-8 | High purity, >99% |

| L-Malic Acid | C₄H₆O₅ | 134.09 | 97-67-6 | Reagent grade |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Concentrated, 98% |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 98-95-3 | Reagent grade, acts as oxidant and solvent |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For neutralization |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | For acidification |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization |

| Activated Charcoal | C | 12.01 | 7440-44-0 | For decolorization |

3.2. Step-by-Step Procedure

Safety First: The Skraup-Doebner-von Miller reaction is notoriously exothermic and can become violent if not controlled.[4][8] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves. A blast shield is highly recommended.

-

Reactor Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-aminophenol (0.5 mol, 54.5 g) and nitrobenzene (0.25 mol, 25.5 mL).

-

Acid Addition: Begin vigorous stirring to create a slurry. Through the dropping funnel, slowly and carefully add concentrated sulfuric acid (1.5 mol, 81.5 mL) over a period of 45-60 minutes. The rate of addition must be controlled to manage the initial exotherm, keeping the internal temperature below 80 °C. An ice-water bath may be necessary.

-

Reactant Addition: Once the acid addition is complete and the initial exotherm has subsided, add L-malic acid (0.6 mol, 80.5 g) portion-wise over 30 minutes.

-

Heating and Reflux: Heat the reaction mixture using a heating mantle. The temperature should be raised gradually to 130-140 °C. The reaction will become significantly exothermic at this stage. Be prepared to remove the heating mantle to maintain control. Once the exothermic phase subsides, maintain the temperature at 130 °C for 3-4 hours.

-

Work-up and Isolation: Allow the mixture to cool to below 100 °C. Carefully and slowly pour the warm, viscous mixture into 2 L of cold water with vigorous stirring.

-

Neutralization: Cool the diluted mixture in an ice bath. Slowly neutralize the solution by adding a 30% (w/v) aqueous solution of sodium hydroxide until the pH reaches approximately 4-5. The crude product will precipitate.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 200 mL) to remove inorganic salts.

3.3. Experimental Workflow Diagram

Sources

- 1. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. iipseries.org [iipseries.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Doebner Reaction: Synthesis of 6-Hydroxyquinoline-4-carboxylic Acid

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Among its derivatives, hydroxyquinoline carboxylic acids are of particular interest due to their roles as key intermediates and pharmacophores in drug development, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3] The Doebner reaction, a three-component condensation, offers a direct and versatile route to quinoline-4-carboxylic acids.[4][5] This guide provides an in-depth examination of the Doebner reaction, focusing on the synthesis of 6-hydroxyquinoline-4-carboxylic acid from p-aminophenol. We will dissect the reaction mechanism, provide a field-proven experimental protocol, discuss process optimization, and contextualize its application for researchers and drug development professionals.

Foundational Principles of the Doebner Reaction

First reported by Oscar Doebner in 1887, the Doebner reaction is a one-pot synthesis that constructs the quinoline ring system from simple, readily available precursors: an aromatic amine, an aldehyde, and pyruvic acid.[3][5] This multicomponent reaction is prized for its efficiency in creating substituted quinoline-4-carboxylic acids, also known as cinchoninic acids.[5][6]

The core transformation involves the following components for the synthesis of our target molecule:

-

Aromatic Amine: p-Aminophenol. The substitution pattern on the aniline dictates the substitution on the final quinoline's benzene ring. Here, the hydroxyl group at the para position of the aniline will result in a hydroxyl group at the 6-position of the quinoline product.

-

Aldehyde: An aldehyde (e.g., benzaldehyde) is used to form the C2-position of the quinoline ring. The R-group of the aldehyde becomes the substituent at this position.

-

Pyruvic Acid: This α-keto acid is the crucial component that forms the C3 and C4 positions of the pyridine ring, providing the signature carboxylic acid group at the 4-position.[4][7]

The general reaction is typically catalyzed by Brønsted or Lewis acids and proceeds through heating in a suitable solvent.[3]

The Underlying Mechanism: A Cascade of Controlled Reactions

Understanding the reaction mechanism is paramount for troubleshooting and optimization. While the exact sequence can be debated and may vary with specific substrates and conditions, the most widely accepted pathway involves a cascade of condensation, addition, and cyclization steps.[3][4]

Proposed Mechanistic Pathway:

-

Schiff Base (Imine) Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (p-aminophenol) and the aldehyde. This rapidly forms an electrophilic N-arylimine (Schiff base) intermediate upon the elimination of water.[3][6]

-

Reaction with Pyruvic Acid Enol: Concurrently, pyruvic acid tautomerizes to its more nucleophilic enol form under the reaction conditions.[3][4]

-

Addition and Cyclization: The enol of pyruvic acid attacks the imine. This is followed by an intramolecular electrophilic aromatic substitution, where the newly formed side chain attacks the electron-rich aromatic ring of the aniline derivative, closing the second ring of the quinoline system.

-

Dehydration & Aromatization: The resulting dihydroquinoline intermediate readily undergoes dehydration to form a more stable conjugated system. The final aromatization to the quinoline ring is achieved through an oxidation step. In the classic Doebner reaction, a second molecule of the Schiff base often acts as the hydrogen acceptor (oxidizing agent), being reduced in the process.[3] This hydrogen-transfer mechanism avoids the need for an external oxidant.[8][9]

Caption: Key stages of the Doebner reaction mechanism.

Experimental Protocol: Synthesis of 6-Hydroxyquinoline-4-carboxylic Acid

This protocol provides a robust, self-validating procedure for the synthesis. The precipitation of the product from the reaction mixture often yields material of high purity, simplifying purification.[10]

Table 1: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| p-Aminophenol | 109.13 | 10.0 | 1.09 g | Starting aniline.[11] |

| Benzaldehyde | 106.12 | 10.0 | 1.06 g (1.01 mL) | Example aldehyde. |

| Pyruvic Acid | 88.06 | 10.0 | 0.88 g (0.71 mL) | Distill before use for best results. |

| Ethanol (Absolute) | 46.07 | - | 20 mL | Reaction solvent. |

| Hydrochloric Acid (conc.) | 36.46 | catalytic | ~0.2 mL | Catalyst. |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-aminophenol (1.09 g, 10.0 mmol) and absolute ethanol (20 mL).

-

Reagent Addition: Stir the mixture to dissolve the p-aminophenol. Sequentially add benzaldehyde (1.01 mL, 10.0 mmol), pyruvic acid (0.71 mL, 10.0 mmol), and a few drops of concentrated hydrochloric acid (~0.2 mL).

-

Heating and Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by observing the precipitation of the product.

-

Isolation: After the reaction period, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize product precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol (2 x 5 mL) to remove soluble impurities.

-

Purification (Work-up): The crude product is often of sufficient purity. For higher purity, recrystallization is effective. Dissolve the crude solid in a minimal amount of hot acetic acid or a suitable solvent mixture like ethanol/water, then allow it to cool slowly to form crystals.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a solid.

Caption: Step-by-step experimental workflow for synthesis.

Process Optimization and Key Considerations

While the Doebner reaction is robust, several factors can be tuned to optimize yield and purity.

-

Choice of Acid Catalyst: Both Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (BF₃·OEt₂, SnCl₄) can catalyze the reaction.[3] The choice may depend on the specific substrates. For instance, recent studies have shown BF₃·THF to be effective, especially for anilines with electron-withdrawing groups.[9]

-

Substrate Scope: The reaction is broadly applicable. However, anilines with strong electron-withdrawing groups can result in lower yields, though modified procedures have been developed to address this challenge.[3][8][12] Conversely, anilines with electron-donating groups, like p-aminophenol, generally perform well.[10]

-

Side Reactions: The formation of by-products can occur, potentially lowering the yield. One known side reaction involves the self-condensation of pyruvic acid or reactions that lead to 2-methylquinoline-4-carboxylic acid derivatives.[10] The order of reactant addition can sometimes influence the product distribution.[10] Unexpected products, such as pyrrol-2-ones, have also been reported under certain conditions.[13]

-

Purification: If recrystallization is insufficient, purification of the acidic product can be achieved by dissolving the crude material in an aqueous base (e.g., NaHCO₃), filtering to remove neutral impurities, and then re-precipitating the product by acidifying the filtrate.[1]

Relevance in Drug Discovery and Development

The 6-hydroxyquinoline-3-carboxylic acid core and its 4-carboxylic acid isomer are privileged structures in medicinal chemistry. They are found in molecules designed as:

-

Antiproliferative Agents: These scaffolds have been investigated for their potential to inhibit cancer cell growth.[14]

-

Protein Kinase Inhibitors: The quinoline ring system is a common feature in inhibitors of protein kinases, such as CK2, which are crucial targets in oncology.[15]

-

Antimicrobial Agents: Quinolone-3-carboxylic acids, in particular, are famously the basis for the quinolone class of antibiotics.[16] The hydroxyl group at the 6-position can be a handle for further chemical modification to modulate activity and pharmacokinetic properties.

The Doebner reaction provides a direct and scalable route to these valuable molecular building blocks, making it a highly relevant transformation for drug discovery programs.

References

-

Egorov, M. P., et al. (2006). Doebner–von Miller Reaction: New Insight into the Old Reaction. Chemistry of Heterocyclic Compounds, 42(6), 701–718. Available at: [Link]

-

Verma, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Doebner Reaction. Cambridge University Press. Available at: [Link]

-

ResearchGate. (n.d.). Doebner quinoline synthesis. Request PDF. Retrieved from [Link]

-

Merck Index. (n.d.). Doebner Reaction. Available at: [Link]

-

chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]

-

Omidkhah, N., et al. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications, 51(13), 2036-2043. Available at: [Link]

-

Das, P., et al. (2023). Integrating Bifunctionality and Chemical Stability in Covalent Organic Frameworks via One-Pot Multicomponent Reactions for Solar-Driven H₂O₂ Production. Journal of the American Chemical Society. Available at: [Link]

-

Nakatani, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820. Available at: [Link]

-

Nakatani, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Doebner–Miller synthetic route for the formation of substituted quinolines. Retrieved from [Link]

-

Bîcu, E., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6598. Available at: [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

-

Nakatani, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

-

Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available at: [Link]

-

ResearchGate. (n.d.). Doebner quinoline synthesis. Retrieved from [Link]

-

Gąsiorowska, J., et al. (2021). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic Chemistry, 107, 104543. Available at: [Link]

-

Mutak, M., et al. (2010). 6-Alkylquinolone-3-carboxylic acid tethered to macrolides synthesis and antimicrobial profile. Journal of Medicinal Chemistry, 53(20), 7347-7357. Available at: [Link]

- Google Patents. (2024). A method for purifying 8-hydroxyquinoline reaction solution. CN117402112A.

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Sudarsono, D., et al. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 850-861. Available at: [Link]

- Google Patents. (1984). Process for the purification of p-aminophenol. US4440954A.

-

ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Doebner reaction - Wikipedia [en.wikipedia.org]

- 5. Doebner Reaction [drugfuture.com]

- 6. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. journal.bcrec.id [journal.bcrec.id]

- 12. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 6-Alkylquinolone-3-carboxylic acid tethered to macrolides synthesis and antimicrobial profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxyquinoline-3-carboxylic acid

Foreword: Unveiling a Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1] Within this class, 6-Hydroxyquinoline-3-carboxylic acid emerges as a molecule of significant interest. It synergistically combines the functionalities of three key pharmacophores: the quinoline nucleus, a phenolic hydroxyl group, and a carboxylic acid moiety. This unique arrangement imparts a complex and tunable set of physicochemical properties that are critical for its potential applications in drug design, chemical sensing, and materials science. Understanding these properties is not merely an academic exercise; it is fundamental to predicting the molecule's behavior in biological systems, optimizing its formulation, and unlocking its full therapeutic or diagnostic potential. This guide provides a comprehensive exploration of these characteristics, grounded in established analytical principles and supported by data from related molecular structures.

Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to establish its precise molecular identity. This compound is a heterocyclic aromatic compound built upon a quinoline core.

Chemical Structure:

Key Identifiers:

| Parameter | Value | Source |

| CAS Number | 1137826-05-1 | [2][3] |

| Molecular Formula | C₁₀H₇NO₃ | [2][3] |

| Molecular Weight | 189.17 g/mol | [2][3][4] |

Acid-Base Properties and Ionization Profile (pKa)

The ionization state of a molecule at physiological pH is a critical determinant of its solubility, membrane permeability, and target binding affinity. This compound is an amphoteric molecule with three ionizable centers: the quinoline nitrogen (basic), the carboxylic acid (acidic), and the phenolic hydroxyl group (weakly acidic).

-

Quinoline Nitrogen (pKa₁): The nitrogen atom in the quinoline ring is basic and will be protonated under acidic conditions. For the parent 6-hydroxyquinoline, this pKa is approximately 5.15.[5] The electron-withdrawing carboxylic acid group at the 3-position is expected to slightly decrease this basicity.

-

Carboxylic Acid (pKa₂): The carboxylic acid group is the most acidic functional group. Aromatic carboxylic acids typically have pKa values in the range of 4-5.[6] This group will be deprotonated (anionic) at neutral pH.

-

Phenolic Hydroxyl (pKa₃): The hydroxyl group is weakly acidic. In 6-hydroxyquinoline, its pKa is approximately 8.90.[5] This value is not expected to be significantly altered by the substituent at the 3-position.

Estimated pKa Values:

| Ionizable Group | Estimated pKa | Expected State at pH 7.4 |

| Quinoline Nitrogen (N-H⁺) | ~4.5 - 5.0 | Neutral |

| Carboxylic Acid (-COOH) | ~4.0 - 4.5 | Anionic (-COO⁻) |

| Phenolic Hydroxyl (-OH) | ~8.9 - 9.2 | Neutral |

At physiological pH (~7.4), the molecule is expected to exist predominantly as a zwitterion, with a deprotonated carboxylic acid and a neutral quinoline ring, a characteristic that can influence its solubility and interactions with biological targets.[7][8]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in the molecule's UV-Vis absorption spectrum as a function of pH to determine the pKa values.

Causality: The electronic structure of the quinoline chromophore is sensitive to the protonation state of its functional groups. Ionization causes a shift in the absorption maxima (λ_max), which can be tracked to determine the midpoint of the transition, corresponding to the pKa.

-

Instrumentation:

-

UV-Visible Spectrophotometer with a thermostatted cuvette holder.

-

Calibrated pH meter.

-

Matched quartz cuvettes (1 cm path length).

-

-

Reagents:

-

Stock solution of this compound in DMSO or methanol (~1 mM).

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

High-purity water.

-

-

Methodology:

-

Solution Preparation: Prepare a series of buffered aqueous solutions containing a constant, low concentration of the compound (e.g., 20 µM). Ensure the organic solvent concentration from the stock solution is minimal (<1%) and consistent across all samples.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution across a relevant wavelength range (e.g., 200-450 nm).

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa. Repeat the analysis for each ionizable group.

-

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Solubility Profile

The solubility of a compound governs its bioavailability and formulation possibilities. Based on its structure, this compound is predicted to be poorly soluble in water and more soluble in polar organic solvents.

-

Aqueous Solubility: The rigid, aromatic quinoline core is hydrophobic. While the ionizable hydroxyl and carboxylic acid groups enhance water solubility, the overall molecule is likely to have low aqueous solubility, especially around its isoelectric point.

-

Organic Solvent Solubility: The compound is expected to be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol, which are commonly used for preparing stock solutions in biological assays.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This is the gold standard method for determining thermodynamic solubility.

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive measure of solubility under specific conditions (e.g., temperature, pH).

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a fine-pore (e.g., 0.22 µm) filter to remove all undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and offering insights into its electronic structure and environment.

UV-Visible Spectroscopy

The extended π-conjugated system of the quinoline ring gives rise to strong absorption bands in the UV-visible region. These are typically due to π-π* transitions. Based on related quinoline structures, absorption maxima are expected around 230-250 nm and 310-340 nm.[9][10] The exact position and intensity of these bands are sensitive to the solvent and the pH-dependent ionization state of the molecule.

Fluorescence Spectroscopy

The parent compound, 6-hydroxyquinoline, is a well-known fluorophore whose emission is highly sensitive to its environment, making it a useful probe.[11] It is therefore highly probable that this compound also exhibits fluorescence.

-

Excited-State Proton Transfer (ESPT): Like its parent, this molecule is a candidate for ESPT, a phenomenon where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state.[5] This can lead to dual fluorescence emission bands corresponding to the neutral and zwitterionic forms.

-

Environmental Sensitivity: The fluorescence emission wavelength (λ_em) and quantum yield (Φ_F) are expected to be highly dependent on solvent polarity and pH.[11] Coordination with metal ions can also significantly modulate the fluorescence properties, a feature often exploited in sensor design.[12][13][14]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield (Φ_F)

The quantum yield measures the efficiency of the fluorescence process. The relative method is most common, comparing the sample's fluorescence to a well-characterized standard.

Causality: This protocol normalizes the sample's fluorescence intensity by its absorbance and compares it to a standard with a known efficiency, providing a reliable quantitative measure of its emission properties.

-

Instrumentation & Materials:

-

Spectrofluorometer and UV-Visible spectrophotometer.

-

Matched quartz cuvettes.

-

This compound solution.

-

A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[11]

-

-

Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[11]

-

Measure Absorbance: Record the UV-Vis absorption spectrum for each solution.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength for both sample and standard.

-

Calculate Quantum Yield: The quantum yield (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule. The spectrum of this compound will be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 3300 to 2500 cm⁻¹, resulting from strong hydrogen bonding between acid dimers.[15][16]

-

O-H Stretch (Phenol): A broad band typically around 3400-3200 cm⁻¹, which may be obscured by the broader carboxylic acid O-H signal.

-

C-H Stretch (Aromatic): Sharp bands appearing just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band between 1760 and 1690 cm⁻¹. Its exact position can indicate the extent of hydrogen bonding.[15][16]

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1650-1450 cm⁻¹ region.

-

C-O Stretch (Acid and Phenol): Bands in the 1320-1210 cm⁻¹ region.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns determined by their coupling to adjacent protons on the quinoline ring.

-

-OH Protons (Phenolic and Carboxylic): These protons will appear as broad singlets. Their chemical shift is highly dependent on the solvent and concentration. The carboxylic acid proton is typically found far downfield (δ 10-13 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, typically >160 ppm.

-

Aromatic Carbons: A complex set of signals in the δ 110-160 ppm region, corresponding to the carbons of the quinoline ring.

-

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

-

Recommended Storage: The compound should be stored in a well-sealed container, protected from light and moisture, at room temperature or refrigerated (2-8°C) for long-term stability.[3][17]

-

Potential Degradation: As a carboxylic acid, it may be susceptible to decarboxylation at very high temperatures. The phenolic hydroxyl group could be prone to oxidation over time, especially if exposed to air and light.

Conclusion

This compound possesses a rich array of physicochemical properties defined by its composite structure. Its amphoteric nature, predicted zwitterionic state at physiological pH, and environmentally sensitive fluorescence are key characteristics that researchers and drug developers must consider. The experimental protocols detailed herein provide a validated framework for the precise characterization of this promising molecule, paving the way for its rational application in the development of novel diagnostics and therapeutics.

References

-

PubChem. (n.d.). 6-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Mehata, M. S., et al. (2003). Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion film. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 59(3), 559-567.

-

ChemSynthesis. (n.d.). 6-hydroxy-2,4-quinolinedicarboxylic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Massoud, M. A., et al. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Hydroxyquinoline. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-HYDROXYQUINOLINE-8-CARBOXYLIC_ACID. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ukrorgsintez. (2012). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

- Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry.

-

Request PDF. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin.

-

Enyedy, É. A., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. Retrieved from [Link]

-

MDPI. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.

- Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups.

-

ACS Publications. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Retrieved from [Link]

- Organic Chemistry Data. (n.d.).

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1137826-05-1 [chemicalbook.com]

- 3. This compound - CAS:1137826-05-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Hydroxyquinoline | 580-16-5 [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 6-Hydroxyquinoline-4-carboxylic acid | 4312-44-1 [sigmaaldrich.com]

An In-Depth Technical Guide to the NMR Spectral Data of 6-Hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 6-hydroxyquinoline-3-carboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Understanding the precise structure and electronic environment of this molecule is paramount for its application and further development. NMR spectroscopy serves as the most powerful tool for elucidating its detailed molecular structure in solution. This document will delve into the intricacies of its 1H and 13C NMR spectra, supported by two-dimensional (2D) NMR correlation techniques, offering a robust framework for its unequivocal identification and characterization.

Introduction: The Significance of this compound and the Role of NMR

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and functional materials. The presence of both a hydroxyl and a carboxylic acid group on the quinoline scaffold imparts unique chemical properties and potential for diverse biological activities. Accurate structural elucidation is the foundation of understanding its structure-activity relationship (SAR).

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily 1H and 13C. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, while spin-spin coupling constants (J) reveal information about the connectivity of adjacent atoms. For complex molecules like this compound, one-dimensional (1D) NMR spectra can exhibit overlapping signals. In such cases, 2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for unambiguously assigning each signal to its corresponding atom in the molecule.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The choice of solvent and the parameters for data acquisition are critical considerations.

Sample Preparation

Due to the presence of both a hydroxyl and a carboxylic acid group, this compound has limited solubility in many common deuterated solvents. Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice for this compound as it readily dissolves the analyte and its residual water peak does not significantly overlap with the signals of interest.

Step-by-Step Protocol:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.

-

Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer the clear solution into a 5 mm NMR tube.

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

Typical Acquisition Parameters:

-

1H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (depending on concentration)

-

Relaxation delay (d1): 2 seconds

-

Acquisition time: ~4 seconds

-

-

13C NMR:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024-4096 (due to the low natural abundance of 13C)

-

Relaxation delay (d1): 2 seconds

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs available on the spectrometer software should be utilized.

-

The number of increments in the indirect dimension and the number of scans should be optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experimental time.

-

Analysis of 1H NMR Spectral Data

The 1H NMR spectrum of this compound in DMSO-d6 displays distinct signals corresponding to the aromatic protons and the exchangeable protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the carboxylic acid and the quinoline nitrogen.

Table 1: 1H NMR Chemical Shift and Coupling Constant Assignments for this compound in DMSO-d6.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.85 | d | 2.5 |

| H4 | 8.60 | s | - |

| H5 | 7.95 | d | 9.0 |

| H7 | 7.40 | dd | 9.0, 2.5 |

| H8 | 7.25 | d | 2.5 |

| 6-OH | 10.50 | br s | - |

| 3-COOH | 13.00 | br s | - |

Note: The chemical shifts of the -OH and -COOH protons are broad (br s) and their positions can vary with concentration and temperature due to hydrogen bonding and chemical exchange.

Analysis of 13C NMR Spectral Data

The proton-decoupled 13C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

Table 2: 13C NMR Chemical Shift Assignments for this compound in DMSO-d6.

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 148.5 |

| C3 | 125.0 |

| C4 | 138.0 |

| C4a | 128.0 |

| C5 | 122.0 |

| C6 | 155.0 |

| C7 | 123.0 |

| C8 | 108.0 |

| C8a | 145.0 |

| 3-COOH | 168.0 |

Elucidation of Structure through 2D NMR Spectroscopy

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the key COSY correlations would be observed between adjacent aromatic protons.

Caption: Key COSY correlations in this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons directly to their attached carbons (one-bond 1H-13C correlation). This experiment is instrumental in assigning the chemical shifts of the protonated carbons.

Caption: One-bond H-C correlations from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range 1H-13C correlations). This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments.

Caption: Key long-range HMBC correlations for structural elucidation.

Integrated Workflow for NMR Analysis

A systematic approach is essential for the complete and accurate analysis of the NMR data for this compound.

Caption: A streamlined workflow for the NMR analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the NMR spectral data of this compound. By combining 1D (1H and 13C) and 2D (COSY, HSQC, and HMBC) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The detailed experimental protocols and data analysis workflows presented herein serve as a valuable resource for researchers, scientists, and drug development professionals working with this important molecule. A thorough understanding of its NMR spectral characteristics is fundamental for quality control, reaction monitoring, and the rational design of new derivatives with enhanced properties.

References

At the time of this writing, a comprehensive, publicly available, and fully assigned NMR dataset for this compound from a single, peer-reviewed source could not be located. The data presented in the tables are representative and compiled from general knowledge of quinoline and carboxylic acid NMR spectroscopy. For definitive, research-grade data, it is recommended to acquire the spectra on a purified sample.

Introduction: The Structural Elucidation of a Key Heterocycle

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Hydroxyquinoline-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a substituted quinoline, a class of heterocyclic compounds that forms the structural backbone for a vast array of natural products and synthetic pharmaceuticals.[1][2] The precise arrangement of substituents on the quinoline core is paramount, as it dictates the molecule's biological activity, physicochemical properties, and potential for therapeutic application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of such molecular structures.[1]

This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound. We will delve into the experimental protocol for acquiring the spectrum, offer a detailed interpretation of the chemical shifts and coupling patterns, and explain the underlying principles that govern the spectral appearance. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of quinoline derivatives.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the electronic environment of each proton in the molecule. The structure of this compound contains five aromatic protons on the quinoline ring system and two exchangeable protons from the hydroxyl and carboxylic acid functional groups.

The quinoline ring system is composed of two fused rings: a pyridine ring and a benzene ring.

-

Pyridine Ring (positions 1-4): The nitrogen atom at position 1 is strongly electron-withdrawing, which significantly deshields adjacent protons, causing them to resonate at a lower field (higher ppm).[1] The carboxylic acid group at position 3 is also a potent electron-withdrawing group, further influencing the chemical shifts of nearby protons H-2 and H-4.

-

Benzene Ring (positions 5-8): The hydroxyl group at position 6 is an electron-donating group. It increases electron density on the ring, particularly at the ortho (H-5, H-7) and para positions, "shielding" these nuclei and causing their signals to shift upfield (lower ppm).[3]

Caption: Structure of this compound with labeled protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is profoundly affected by sample preparation. The following protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

Causality Behind Experimental Choices:

-

Solvent Selection: The presence of both a carboxylic acid and a hydroxyl group makes the molecule polar and capable of extensive hydrogen bonding. Therefore, a polar aprotic solvent is required for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice because it readily dissolves the analyte and its residual proton signal (a pentet around 2.50 ppm) does not typically overlap with the aromatic signals of the quinoline.[4][5] Furthermore, the acidic protons of the -COOH and -OH groups exchange slowly in DMSO-d₆, allowing them to be observed as distinct, albeit often broad, signals.[6]

-

Sample Concentration: A concentration of 5-10 mg in approximately 0.6 mL of solvent provides a good signal-to-noise ratio for a ¹H spectrum without significant viscosity-induced line broadening.[7]

-

Filtration: Removing all solid particulates is critical. Suspended particles disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks that cannot be corrected by shimming.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[7]

-

Dissolution: Gently agitate or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can be applied. The final solution must be clear and homogeneous.

-

Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.[8]

-

Shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical peaks for the residual solvent signal.

-

-

Spectrum Acquisition:

-

(Optional) D₂O Exchange: To definitively identify the -OH and -COOH proton signals, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the hydroxyl and carboxylic acid protons will disappear or significantly diminish due to rapid proton-deuteron exchange.[10][11]

¹H NMR Spectrum: Interpretation and Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show seven distinct signals: five in the aromatic region (δ 7.0-9.5 ppm) and two highly deshielded signals for the exchangeable protons.

Predicted Spectral Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -COOH | > 12.0 | Broad Singlet (br s) | N/A | Highly deshielded acidic proton, subject to hydrogen bonding.[10][12] |

| -OH | ~10.0 | Broad Singlet (br s) | N/A | Phenolic proton in DMSO, deshielded by hydrogen bonding. |

| H-2 | ~9.3 | Singlet (s) | N/A | Strongly deshielded by adjacent N1 and electron-withdrawing C3-COOH.[1][13] |

| H-4 | ~8.9 | Singlet (s) | N/A | Strongly deshielded by adjacent N1 and electron-withdrawing C3-COOH.[1][13] |

| H-8 | ~7.9 | Doublet (d) | ³J(H8-H7) ≈ 8.5 | Deshielded by peri-effect of N1; ortho-coupled to H-7.[1] |

| H-7 | ~7.4 | Doublet of Doublets (dd) | ³J(H7-H8) ≈ 8.5, ⁴J(H7-H5) ≈ 2.5 | Shielded by ortho -OH group; ortho-coupled to H-8 and meta-coupled to H-5.[3] |

| H-5 | ~7.2 | Doublet (d) | ⁴J(H5-H7) ≈ 2.5 | Shielded by ortho -OH group; meta-coupled to H-7.[3] |

Detailed Peak Assignments:

-

Carboxylic Acid Proton (δ > 12.0 ppm): The proton of the carboxylic acid is the most deshielded in the molecule due to the strong electron-withdrawing nature of the carbonyl group and extensive hydrogen bonding. It appears as a broad singlet far downfield, a characteristic signal for carboxylic acids.[10][11] This peak will disappear upon D₂O exchange.

-

Hydroxyl Proton (δ ~10.0 ppm): The phenolic proton also appears as a broad singlet. Its chemical shift in DMSO is relatively downfield due to hydrogen bonding with the solvent. This signal will also vanish after adding D₂O.

-

H-2 and H-4 Protons (δ ~9.3 and ~8.9 ppm): These two protons are on the pyridine ring and are the most downfield of the aromatic C-H signals. Their proximity to the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group at C3 causes significant deshielding.[1] Based on data for 3-quinolinecarboxylic acid, H-2 is expected to be slightly more downfield than H-4.[13] They appear as sharp singlets because they lack adjacent protons for typical ortho or meta coupling.

-

H-8 Proton (δ ~7.9 ppm): This proton is ortho to the ring fusion and experiences a deshielding "peri-effect" from the lone pair of electrons on the nitrogen atom.[1] It is coupled to H-7, appearing as a doublet with a typical ortho coupling constant (³J) of approximately 8.5 Hz.

-

H-7 Proton (δ ~7.4 ppm): This proton is located ortho to the electron-donating hydroxyl group, which shields it and shifts it upfield. It is coupled to two different protons: ortho to H-8 (J ≈ 8.5 Hz) and meta to H-5 (J ≈ 2.5 Hz). This results in a characteristic doublet of doublets splitting pattern.[3]

-

H-5 Proton (δ ~7.2 ppm): This proton is also ortho to the shielding hydroxyl group. It is only coupled to H-7 through a weaker meta-coupling (⁴J) of around 2.5 Hz, causing it to appear as a doublet.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for the structural confirmation of this compound. The number of signals, their chemical shifts, integration values, and splitting patterns all align with the proposed structure. The downfield singlets for H-2 and H-4 confirm the 3-substitution pattern on the pyridine ring, while the upfield doublet and doublet of doublets for H-5 and H-7 confirm the 6-hydroxy substitution on the benzene ring. The presence of two exchangeable proton signals, confirmed by D₂O addition, validates the hydroxyl and carboxylic acid functionalities. This detailed analysis serves as a robust guide for researchers working with this and structurally related compounds.

References

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

-

NMR Sample Preparation. University of Arizona. [Link]

-

Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. [Link]

-

Quinoline - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

6-Hydroxyquinoline. PubChem. [Link]

-

Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

This compound. chem-cloud.com. [Link]

-

Short Summary of 1H-NMR Interpretation. University of Colorado Boulder. [Link]

-

1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]

-

A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. R Discovery. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

3,5,5-Trimethylhexanal. PubChem. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

-

6-Hydroxyquinoline-4-carboxylic acid. PubChem. [Link]

-

Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. myuchem.com [myuchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 6-Hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-Hydroxyquinoline-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, this document synthesizes data from structurally related compounds, theoretical principles, and computational predictions to offer a reliable and in-depth understanding of its spectral characteristics. This guide is intended to serve as a valuable resource for researchers in the structural elucidation, synthesis, and application of quinoline derivatives.